molecular formula C9H13F3N2O B2510212 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one CAS No. 716363-06-3

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

Cat. No.: B2510212
CAS No.: 716363-06-3
M. Wt: 222.211
InChI Key: HFVPPIFYFLQVQL-NSCUHMNNSA-N
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Description

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C9H13F3N2O . It’s a member of the class of compounds known as trifluoromethylpyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly detailed in the available resources .

Scientific Research Applications

Chemical Synthesis and Properties

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has been utilized in various chemical syntheses and structural studies. For instance, it reacts with 2-pyridylcarboxamidrazone to produce corresponding trifluoro-aryl-butenones, which further react with copper(II) chloride to give adducts. These adducts, such as dichloro-[3-(4-fluorophenyl)-1-(imino-pyridin-2-yl-methyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole]-copper(II), are studied for their crystal structures, providing insights into molecular interactions and potential applications in drug design (Bonacorso et al., 2003).

Synthesis of Heterocyclic Compounds

It's involved in the novel synthesis of heterocyclic compounds, such as furans and pyrazoles. These compounds are of interest due to their diverse biological activities and potential applications in pharmaceuticals. For example, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans was achieved through palladium-catalyzed cyclization-isomerization, starting from a trifluoro-alkynylbut-2-en-l-ol derivative (Zhang, Zhao, & Lu, 2007).

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a precursor or intermediate in the synthesis of various drugs. For instance, it has been used in the synthesis of temafloxacin, a potent antibacterial agent. The process involves regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions, showcasing its utility in complex organic syntheses (Chu, Lico, Claiborne, & Faubl, 1992).

Structural Analysis and Molecular Interactions

The compound is also significant in the study of molecular interactions and crystal structures. For example, the analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, where this compound serves as a building block, provides valuable insights into the nature of hydrogen bonds and other interactions in crystalline solids (Panini et al., 2014).

Development of New Synthetic Methods

Additionally, the compound plays a role in the development of new synthetic methods for various chemical structures, such as CF3-containing furan-3-ones and bispyrazoles. This showcases its versatility in organic synthesis and the development of novel compounds with potential applications in various fields (Bazhin et al., 2014).

Safety and Hazards

Specific safety and hazard information for 1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is not provided in the available resources .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPPIFYFLQVQL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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